![molecular formula C14H13N3OS B14460218 N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide CAS No. 73791-07-8](/img/structure/B14460218.png)
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is an organic compound with a complex structure that includes cyano groups, a phenyl ring with a methylsulfanyl substituent, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form the intermediate 3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enal. This intermediate is then reacted with acetamide under specific conditions to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3,3-dicyano-2-(4-methylphenyl)prop-2-enyl]acetamide: Lacks the sulfanyl group, which affects its reactivity and applications.
N-[3,3-dicyano-2-(4-methoxyphenyl)prop-2-enyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, leading to different electronic properties.
Uniqueness
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
73791-07-8 |
|---|---|
Formule moléculaire |
C14H13N3OS |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C14H13N3OS/c1-10(18)17-9-14(12(7-15)8-16)11-3-5-13(19-2)6-4-11/h3-6H,9H2,1-2H3,(H,17,18) |
Clé InChI |
CLSSVUOUSYOGKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=C(C#N)C#N)C1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


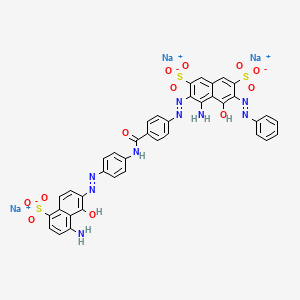
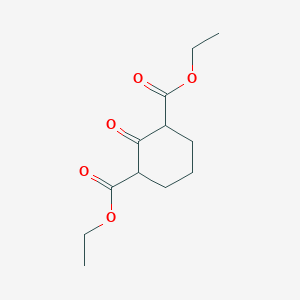


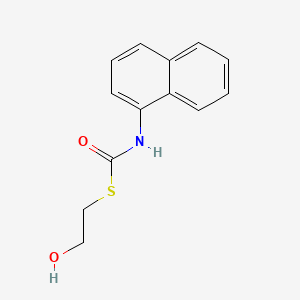
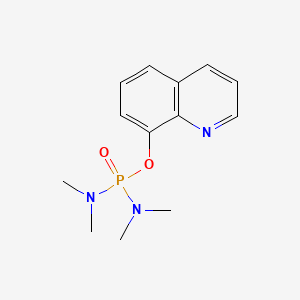
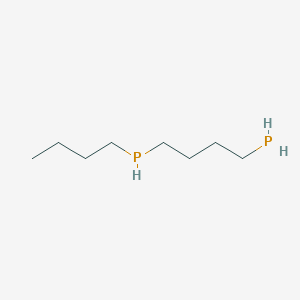
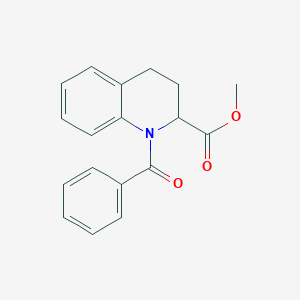
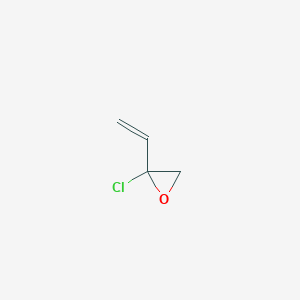

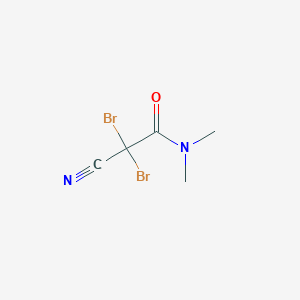
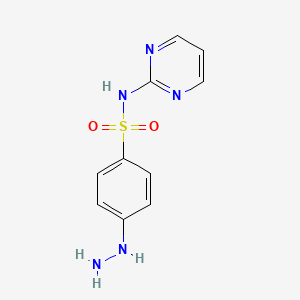
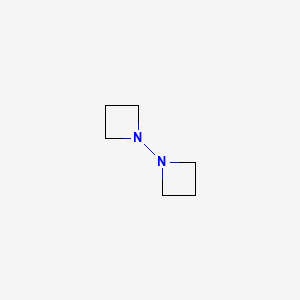
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
